Structural Differentiation: Benzhydryl Amide vs. Smaller N-Substituents in the Imidazole Pyrimidine Amide CDK Inhibitor Series
The benzhydryl amide substituent in CAS 1351634-35-9 distinguishes this compound from the prototypical imidazole pyrimidine amide CDK inhibitors described in Jones et al. (2008), where SAR exploration focused on smaller N-alkyl and N-arylalkyl amides. Compound 9b (the most characterized analog from the series) bears an N-(4-fluoro-3-(isopropenyl)phenylpropyl) amide with a molecular formula of C19H21FN6O (MW ~368) [1][2]. In contrast, the benzhydryl amide in the target compound (C26H26N6O, MW 438.5) increases the molecular weight by ~70 Da and substantially elevates lipophilicity. The parent publication explicitly states that control of overall lipophilicity was critical to achieving acceptable margins against CYP isoform and hERG inhibition alongside in vitro potency [1]. Therefore, the benzhydryl substitution represents a deliberate lipophilic modification that would be expected to alter both the target binding profile and the ADME-Tox risk relative to series exemplars. However, no direct head-to-head comparison of the benzhydryl analog vs. compound 9b or other series members has been published.
| Evidence Dimension | Molecular structure and calculated lipophilicity |
|---|---|
| Target Compound Data | C26H26N6O, MW 438.5, InChIKey NWDQZWVWQVYSSI-UHFFFAOYSA-N, benzhydryl amide substituent |
| Comparator Or Baseline | Compound 9b (prototypical series exemplar): C19H21FN6O, MW ~368, N-(4-fluoro-3-(isopropenyl)phenylpropyl) amide; AZD5597: C21H23FN6O, MW ~394, N-(3-fluoro-4-(isopropenyl)phenylpropyl) amide |
| Quantified Difference | MW increase of ~70 Da; estimated ΔclogP ≈ +1.5 to +2.0 log units (class-level estimate based on benzhydryl vs. phenylpropyl fragment) |
| Conditions | Calculated physicochemical properties; no direct experimental comparative data available |
Why This Matters
The benzhydryl substituent imparts markedly different physicochemical properties that can influence kinase selectivity profile, solubility, plasma protein binding, and off-target pharmacology such as hERG and CYP inhibition, all of which were key optimization parameters in this chemical series.
- [1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6486-9. PMID: 18986805. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0P6JS (compound 9b). Target: CDK2. Reference 529792: Jones et al., Bioorg Med Chem Lett 2008. View Source
